molecular formula C12H12BrNO3 B12342416 8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one

8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one

Cat. No.: B12342416
M. Wt: 298.13 g/mol
InChI Key: JMPIRQBTUWUMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 4th position, and a methoxy group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them promising candidates for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent against bacterial and fungal infections. It is also being explored for its anticancer activity, particularly in targeting specific cancer cell lines .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its quinoline core .

Mechanism of Action

The mechanism of action of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the quinoline ring can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methoxy groups on the quinoline ring enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one

InChI

InChI=1S/C12H12BrNO3/c1-17-9-3-2-8(13)12-11(9)7(4-5-15)6-10(16)14-12/h2-3,6,11,15H,4-5H2,1H3

InChI Key

JMPIRQBTUWUMAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC(=O)C=C(C12)CCO)Br

Origin of Product

United States

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